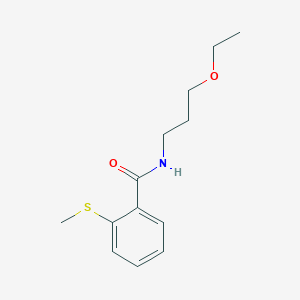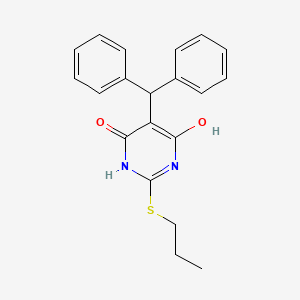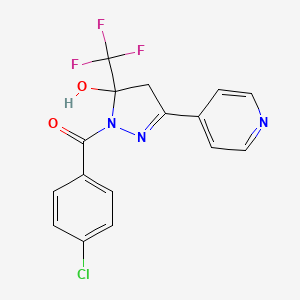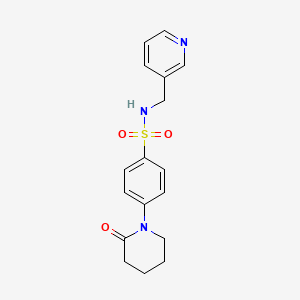![molecular formula C15H23BrN2OS B5163345 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5163345.png)
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in medical research. This compound is also known as BRD-73954 and is a small molecule inhibitor of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide involves the inhibition of BRD4, a member of the BET family of proteins. BRD4 plays a crucial role in gene transcription by binding to acetylated lysine residues on histones. The inhibition of BRD4 by 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide results in the suppression of gene transcription, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have cardioprotective effects in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments include its specificity for BRD4 and its potential application in various diseases. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for research on 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide. These include:
1. Further preclinical studies to investigate the efficacy of the compound in various diseases, including cancer, inflammation, and cardiovascular disease.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the potential toxicity of the compound in animal models and humans.
4. Clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Development of more potent and selective inhibitors of BRD4 for therapeutic use.
Conclusion:
In conclusion, 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a synthetic compound that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The compound inhibits BRD4, a member of the BET family of proteins, leading to the suppression of gene transcription, inhibition of cell growth and proliferation, and reduction of inflammation. However, further research is needed to investigate the potential toxicity of the compound and its efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide is a multi-step process that involves the reaction of several reagents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Applications De Recherche Scientifique
1-[(5-bromo-2-thienyl)methyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential application in medical research. The compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disease.
Propriétés
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2OS/c1-3-18(4-2)15(19)12-6-5-9-17(10-12)11-13-7-8-14(16)20-13/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSPDZUHQCLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)
![ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)

![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5163285.png)

![2-dibenzo[b,d]furan-3-yl-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5163298.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5163302.png)
![6-methoxy-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5163319.png)

![ethyl [2,2,2-trifluoro-1-[(3-nitrophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5163339.png)


![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![4-[(4-bromophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5163382.png)